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Compound of Interest

Compound Name: Regelinol

Cat. No.: B1679257

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regelinol, an ursene-type triterpenoid isolated from plants of the Tripterygium genus, has
garnered interest within the scientific community for its potential antitumor properties. The
accurate identification and quantification of Regelinol in complex matrices such as plant
extracts and biological samples are crucial for ongoing research and development. Mass
spectrometry (MS), coupled with chromatographic separation techniques, offers the high
sensitivity and specificity required for the unambiguous characterization of this and other
natural products.

This document provides detailed application notes and experimental protocols for the
identification and characterization of Regelinol using various mass spectrometry techniques. It
is intended to serve as a practical guide for researchers in natural product chemistry,
pharmacology, and drug development.

Chemical Profile of Regelinol

A clear understanding of the physicochemical properties of Regelinol is fundamental for the
development of robust analytical methods.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1679257?utm_src=pdf-interest
https://www.benchchem.com/product/b1679257?utm_src=pdf-body
https://www.benchchem.com/product/b1679257?utm_src=pdf-body
https://www.benchchem.com/product/b1679257?utm_src=pdf-body
https://www.benchchem.com/product/b1679257?utm_src=pdf-body
https://www.benchchem.com/product/b1679257?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679257?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Property Value

Chemical Formula Cs1H480s5

Molecular Weight 500.71 g/mol

Exact Mass 500.3502 u

Structure Ursene-type Triterpenoid
Source Tripterygium regelii

Mass Spectrometry for Regelinol Identification

Ligquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass
spectrometry (GC-MS) are powerful techniques for the analysis of triterpenoids like Regelinol.
Tandem mass spectrometry (MS/MS) provides structural information through characteristic
fragmentation patterns, aiding in definitive identification.

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS)

LC-MS/MS is the preferred method for the analysis of non-volatile and thermally labile
compounds like Regelinol. It combines the separation power of liquid chromatography with the
high selectivity and sensitivity of tandem mass spectrometry.

Predicted Fragmentation Pattern of Regelinol

As an ursene-type triterpenoid, the fragmentation of Regelinol in MS/MS is expected to involve
characteristic losses of small molecules and retro-Diels-Alder (RDA) reactions within the
pentacyclic structure. Based on its structure (Cs1HasOs), the protonated molecule [M+H]* would
have an m/z of 501.3575.

Table 1: Predicted Key Fragment lons of Regelinol in Positive lon Mode ESI-MS/MS
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Precursor lon (m/z)

Predicted
Fragment lon (m/z)

Neutral Loss

Putative
Fragmentation

Pathway

Loss of a hydroxyl
501.3575 483.3469 18.0106 (H20)

group

Loss of the methoxy
501.3575 469.3313 32.0262 (CHsOH)

group as methanol

Loss of a formic acid
501.3575 455.3518 46.0057 (HCOOH) _

moiety

Loss of an acetic acid
501.3575 441.3362 60.0211 (CHsCOOH) ]

moiety

Retro-Diels-Alder
501.3575 248.1822 253.1753 (RDA) cleavage of the

C-ring

Further fragmentation
501.3575 203.1481 298.2094

of RDA products

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of Regelinol is typically required to increase its volatility

and thermal stability. Silylation is a common derivatization technique for triterpenoids.

Table 2: Expected GC-MS Data for Derivatized Regelinol

Derivative

Expected Molecular lon
(m/z)

Key Fragment lons (m/z)

Trimethylsilyl (TMS) ether

> 572 (depending on number

of TMS groups)

Characteristic fragments from
the triterpenoid skeleton and
loss of TMS groups (e.g., M-
90)

Experimental

Protocols
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Protocol 1: LC-MS/MS Analysis of Regelinol in
Tripterygium Extract

1. Sample Preparation: a. Air-dry and powder the plant material (e.g., roots of Tripterygium
regelii). b. Extract 1 g of the powdered material with 20 mL of methanol using ultrasonication for
30 minutes. c. Centrifuge the extract at 4000 rpm for 10 minutes. d. Filter the supernatant
through a 0.22 pm syringe filter into an LC vial.

2. LC-MS/MS System and Conditions:

e LC System: Agilent 1290 Infinity Il LC System or equivalent.

e Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 um) or equivalent.
» Mobile Phase A: 0.1% formic acid in water.

» Mobile Phase B: 0.1% formic acid in acetonitrile.

» Gradient Elution:

0-2 min: 5% B

o

2-20 min: 5-95% B

[¢]

o

20-25 min: 95% B

25.1-30 min: 5% B

o

e Flow Rate: 0.3 mL/min.

e Column Temperature: 30°C.

* Injection Volume: 5 pL.

e Mass Spectrometer: Agilent 6545 Q-TOF LC/MS or equivalent.

¢ lonization Mode: Positive Electrospray lonization (ESI).
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e Gas Temperature: 325°C.

e Gas Flow: 8 L/min.

e Nebulizer Pressure: 35 psi.

o Sheath Gas Temperature: 350°C.

o Sheath Gas Flow: 11 L/min.

o Capillary Voltage: 3500 V.

e Fragmentor Voltage: 175 V.

o Collision Energy (for MS/MS): 10, 20, 40 eV (for fragmentation analysis).
» Data Acquisition: Profile mode, m/z range 100-1000.

3. Data Analysis: a. Extract the ion chromatogram for the predicted protonated molecule of
Regelinol ([M+H]*, m/z 501.3575). b. Analyze the MS/MS spectrum for the characteristic
fragment ions listed in Table 1. c. Compare the retention time and MS/MS spectrum with an
authentic standard of Regelinol if available.

Protocol 2: Quantitative Analysis of Regelinol

For quantitative studies, a triple quadrupole mass spectrometer operating in Multiple Reaction
Monitoring (MRM) mode is recommended for its high sensitivity and selectivity.

1. MRM Transition Selection:
e Precursor lon: 501.4 m/z

e Product lons (example): 483.3 m/z (quantifier), 441.3 m/z (qualifier). These transitions should
be optimized using a Regelinol standard.

2. Calibration Curve: a. Prepare a series of standard solutions of Regelinol in methanol at
concentrations ranging from 1 ng/mL to 1000 ng/mL. b. Inject each standard solution into the
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LC-MS/MS system and record the peak area for the quantifier MRM transition. c. Plot a
calibration curve of peak area versus concentration.

3. Sample Analysis: a. Prepare the sample extract as described in Protocol 1. b. Inject the
sample into the LC-MS/MS system. c. Quantify the amount of Regelinol in the sample by
comparing its peak area to the calibration curve.

Visualizations
Experimental Workflow for Regelinol Identification
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 To cite this document: BenchChem. [Mass Spectrometry Techniques for the Identification of
Regelinol: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1679257#mass-spectrometry-techniques-for-
regelinol-identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b1679257#mass-spectrometry-techniques-for-regelinol-identification
https://www.benchchem.com/product/b1679257#mass-spectrometry-techniques-for-regelinol-identification
https://www.benchchem.com/product/b1679257#mass-spectrometry-techniques-for-regelinol-identification
https://www.benchchem.com/product/b1679257#mass-spectrometry-techniques-for-regelinol-identification
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1679257?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679257?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

